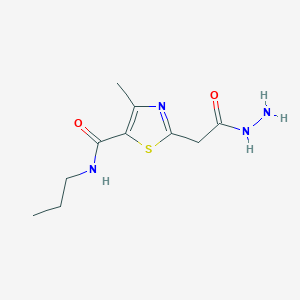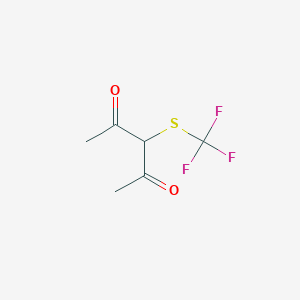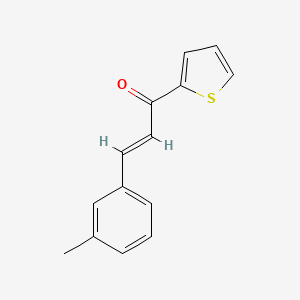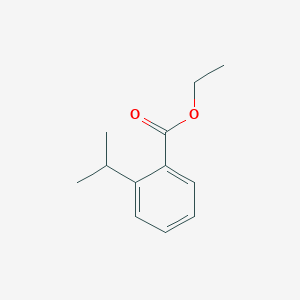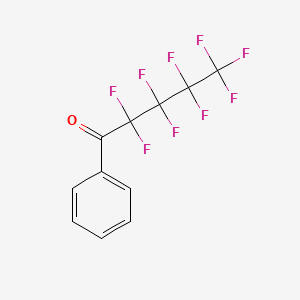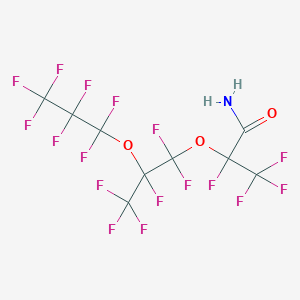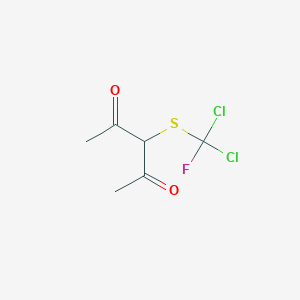
3-(Dichlorofluoromethylthio)- 2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichlorofluoromethylthio)-2,4-pentanedione, also known as DCFMT, is an organosulfur compound that has been extensively studied for its various properties. DCFMT has been used in various scientific research applications, including as a catalyst for organic reactions, as a therapeutic agent for certain diseases, and as a means of controlling bacterial populations.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(Dichlorofluoromethylthio)-2,4-pentanedione involves the reaction of 2,4-pentanedione with a mixture of dichlorofluoromethane and sodium sulfide.
Starting Materials
2,4-pentanedione, dichlorofluoromethane, sodium sulfide
Reaction
Step 1: To a round bottom flask, add 2,4-pentanedione (1.0 equivalent) and dichlorofluoromethane (1.5 equivalents)., Step 2: Add sodium sulfide (2.0 equivalents) to the flask and stir the mixture at room temperature for 24 hours., Step 3: After 24 hours, filter the mixture to remove any solid impurities., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product.
Aplicaciones Científicas De Investigación
3-(Dichlorofluoromethylthio)- 2,4-pentanedione has been used in various scientific research applications. It has been used as a catalyst for organic reactions, such as the conversion of alcohols to aldehydes, the conversion of aldehydes to ketones, and the conversion of carboxylic acids to esters. It has also been used as a therapeutic agent for certain diseases, such as cancer and Parkinson’s disease. Additionally, it has been used as a means of controlling bacterial populations in water systems.
Mecanismo De Acción
3-(Dichlorofluoromethylthio)- 2,4-pentanedione is believed to act as a pro-drug, meaning that it is converted to an active form in the body. The active form of 3-(Dichlorofluoromethylthio)- 2,4-pentanedione is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, it is believed to interfere with the cell’s ability to repair itself, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
3-(Dichlorofluoromethylthio)- 2,4-pentanedione has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of certain types of tumors. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. In humans, it has been shown to reduce the levels of certain hormones involved in the development of certain diseases, such as Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dichlorofluoromethylthio)- 2,4-pentanedione has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to handle in large quantities.
Direcciones Futuras
There are several potential future directions for research on 3-(Dichlorofluoromethylthio)- 2,4-pentanedione. One potential direction is to further explore its potential therapeutic applications, such as its potential to treat cancer and other diseases. Additionally, further research could be conducted on its ability to control bacterial populations in water systems. Additionally, further research could be conducted on its biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Finally, further research could be conducted on its potential uses as a catalyst for organic reactions.
Propiedades
IUPAC Name |
3-[dichloro(fluoro)methyl]sulfanylpentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2FO2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMLUWMMVAZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dichlorofluoromethylthio)-2,4-pentanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
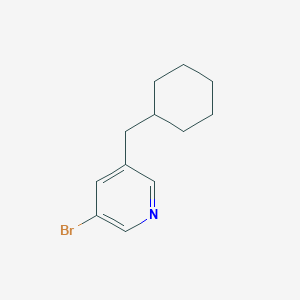
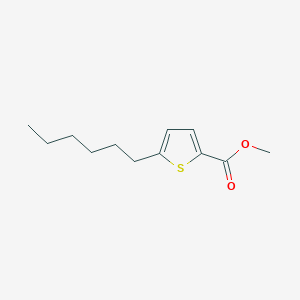
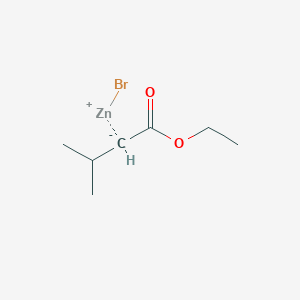
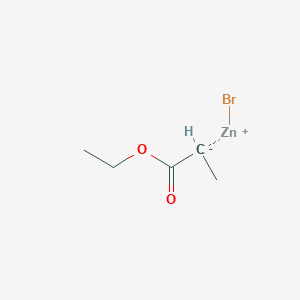
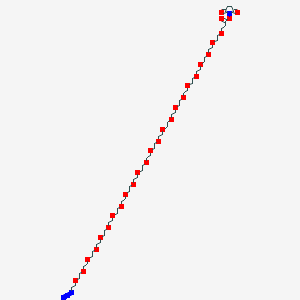
![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
